molecular formula C8H13BrN2 B7974762 5-bromo-1-(3-methylbutyl)-1H-pyrazole

5-bromo-1-(3-methylbutyl)-1H-pyrazole

Cat. No.: B7974762
M. Wt: 217.11 g/mol
InChI Key: RNGHEMIXRBETRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(3-methylbutyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at position 5 and a 3-methylbutyl group at position 1 makes this compound unique. It is of interest in various fields of research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(3-methylbutyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the 3-methylbutyl group: This step involves the alkylation of the pyrazole ring at the nitrogen atom using 3-methylbutyl halide in the presence of a base such as potassium carbonate.

    Bromination: The final step is the bromination of the pyrazole ring at position 5 using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3-methylbutyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.

    Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or dimethyl sulfoxide.

Major Products

    Substitution: Formation of 5-substituted pyrazoles.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of de-brominated pyrazoles.

    Coupling: Formation of biaryl or alkyl-aryl pyrazoles.

Scientific Research Applications

5-Bromo-1-(3-methylbutyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 5-bromo-1-(3-methylbutyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the 3-methylbutyl group can influence its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-(3-methylbutyl)-1H-indole-2,3-dione: Another brominated heterocycle with potential biological activities.

    5-Bromo-1-methyl-1H-imidazole: A structurally similar compound with different substitution patterns and applications.

Uniqueness

5-Bromo-1-(3-methylbutyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a 3-methylbutyl group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

5-bromo-1-(3-methylbutyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2/c1-7(2)4-6-11-8(9)3-5-10-11/h3,5,7H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGHEMIXRBETRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.